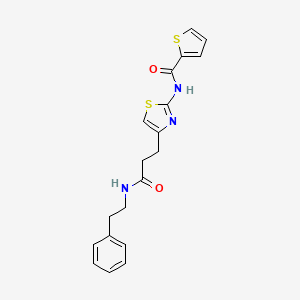

N-(4-(3-oxo-3-(phenethylamino)propyl)thiazol-2-yl)thiophene-2-carboxamide

Description

N-(4-(3-oxo-3-(phenethylamino)propyl)thiazol-2-yl)thiophene-2-carboxamide is a hybrid heterocyclic compound featuring a thiophene-2-carboxamide core linked to a thiazole ring via a 3-oxo-3-(phenethylamino)propyl chain. The thiazole moiety is substituted at the 4-position with the propyl chain, while the phenethylamino group introduces a secondary amine functionality.

Properties

IUPAC Name |

N-[4-[3-oxo-3-(2-phenylethylamino)propyl]-1,3-thiazol-2-yl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O2S2/c23-17(20-11-10-14-5-2-1-3-6-14)9-8-15-13-26-19(21-15)22-18(24)16-7-4-12-25-16/h1-7,12-13H,8-11H2,(H,20,23)(H,21,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRSMSUDWSLIGBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(4-(3-oxo-3-(phenethylamino)propyl)thiazol-2-yl)thiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the thiazole and thiophene cores. One common synthetic route includes the following steps:

Thiazole Synthesis: : The thiazole ring can be synthesized through the reaction of an appropriate halide with thiourea under basic conditions.

Thiophene Synthesis: : The thiophene ring can be synthesized through the cyclization of a 1,4-diketone with phosphorus pentasulfide.

Amide Formation: : The amide group is introduced by reacting the thiazole-thiophene core with an appropriate carboxylic acid derivative, such as an acid chloride, in the presence of a coupling agent like DCC (Dicyclohexylcarbodiimide).

Industrial production methods focus on optimizing these steps to achieve high yields and purity while minimizing environmental impact and cost.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Oxidation: : Oxidation reactions can be performed using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: : Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: : Nucleophilic substitution reactions can be carried out using nucleophiles like amines or alcohols.

Common reagents and conditions used in these reactions include solvents like dichloromethane (DCM) or dimethylformamide (DMF), and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs.

Scientific Research Applications

N-(4-(3-oxo-3-(phenethylamino)propyl)thiazol-2-yl)thiophene-2-carboxamide has a wide range of applications in scientific research:

Chemistry: : It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.

Biology: : The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: : It is explored for its therapeutic potential in treating various diseases, such as cancer and infectious diseases.

Industry: : The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(4-(3-oxo-3-(phenethylamino)propyl)thiazol-2-yl)thiophene-2-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. For example, in the case of anticancer activity, the compound may inhibit histone deacetylases (HDACs), leading to the regulation of gene expression and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Antiproliferative Activity

Thiophene-thiazole hybrids with substituents on the thiazole ring and linked moieties demonstrate significant anticancer activity. For instance:

- (Z)-3-(4-Methoxybenzo[d]thiazol-2-ylamino)-1-(thiophen-2-yl)prop-2-en-1-one (29) (IC50 = 9.39 µM) features a methoxybenzothiazole group and a propenyl linker, showing threefold greater potency than doxorubicin against breast cancer .

- N-(4-(3-oxo-3-(phenethylamino)propyl)thiazol-2-yl)thiophene-2-carboxamide replaces the propenyl linker with a saturated propyl chain and substitutes methoxybenzothiazole with phenethylamine.

Key Differences:

The propenyl linker in analogs may facilitate π-π stacking with biological targets, whereas the target compound’s saturated chain could favor hydrophobic interactions.

HDAC Inhibitors and Carboxamide Derivatives

Compounds like 5-[3-[N-(4-Phenylthiazol-2-yl)carbamoyl]propyl]isoxazole-3-carbohydroxamic Acid (1) exhibit HDAC6-selective inhibition due to the hydroxamic acid moiety, a known zinc-binding group . In contrast, the target compound lacks this group but shares the thiazole-carboxamide scaffold.

Sulfonamide and Chlorophenyl Derivatives

Methyl 3-(N-(4-(4-chlorophenyl)thiazol-2-yl)-N-(4-sulfamoylphenyl)amino)propanoate (27) incorporates a sulfamoyl group and chlorophenyl substituent, enhancing solubility and halogen-mediated binding . The target compound’s phenethylamino group may reduce polarity compared to sulfonamides, impacting pharmacokinetics.

1,3,4-Thiadiazole vs. Thiazole Scaffolds

1,3,4-Thiadiazole derivatives (e.g., N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)carboxamides) show antimicrobial and antitumor activity .

Research Findings and Implications

- Activity Trends : Propenyl-linked thiophene-thiazole hybrids (e.g., compound 29) outperform saturated analogs in potency, but the target compound’s phenethyl group may improve selectivity .

- Mechanistic Diversity: Hydroxamic acid derivatives (e.g., compound 1) target HDACs, while sulfonamides (e.g., compound 27) may inhibit carbonic anhydrases. The target compound’s lack of these groups implies a novel mechanism.

- Synthetic Flexibility : Modular synthesis (evident in ) allows rapid diversification of thiazole-thiophene hybrids for structure-activity relationship (SAR) studies.

Biological Activity

N-(4-(3-oxo-3-(phenethylamino)propyl)thiazol-2-yl)thiophene-2-carboxamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial and antifungal properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound includes a thiazole ring, a thiophene ring, and an amide functional group. This structural complexity is crucial for its biological activity, as it allows for interactions with various biological targets.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of compounds with similar structures. For instance, derivatives of thiazole and thiophene have demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds often range from 3.125 to 100 µg/mL depending on the specific bacterial strain tested.

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Compound A | Staphylococcus aureus | 12.5 |

| Compound B | Escherichia coli | 25.0 |

| Compound C | Pseudomonas aeruginosa | 50.0 |

The proposed mechanism of action for similar compounds involves the inhibition of bacterial cell wall synthesis or interference with protein synthesis. The thiazole and thiophene moieties may interact with bacterial ribosomes or enzymes involved in cell wall biosynthesis.

Antifungal Activity

In addition to antibacterial properties, this compound has shown promising antifungal activity. Studies indicate that compounds in this class can inhibit the growth of fungi such as Candida albicans and Aspergillus niger.

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida albicans | 16.69 |

| Aspergillus niger | 22.5 |

Case Studies

- Study on Thiazole Derivatives : A study published in MDPI reported that thiazole derivatives exhibited moderate to good antimicrobial activity against various strains, including E. coli and S. aureus. The study emphasized structure-activity relationships (SAR), noting that substitutions on the thiazole ring significantly influenced antimicrobial potency .

- Synthesis and Evaluation : Another research article focused on the synthesis of related compounds and their biological evaluation against several pathogens. The findings suggested that modifications to the phenethylamine component enhanced both antibacterial and antifungal activities .

Q & A

Q. What are the key synthetic strategies for N-(4-(3-oxo-3-(phenethylamino)propyl)thiazol-2-yl)thiophene-2-carboxamide?

The synthesis typically involves a multi-step approach:

- Step 1 : Formation of the thiazole core via cyclization of thiourea intermediates with α-haloketones.

- Step 2 : Introduction of the phenethylamino-propyl side chain through nucleophilic substitution or amidation reactions under controlled pH and temperature (e.g., DMF at 60–80°C) .

- Step 3 : Coupling the thiophene-2-carboxamide moiety using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous dichloromethane .

- Purification : Thin-layer chromatography (TLC) or preparative HPLC to ensure >95% purity .

Q. How is structural confirmation performed for this compound?

Key analytical methods include:

- NMR Spectroscopy : H and C NMR to verify proton environments and carbon backbone integrity (e.g., thiazole C-2 proton at δ 7.8–8.2 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H] at m/z 397.5) .

- IR Spectroscopy : Peaks at 1650–1680 cm (amide C=O) and 3100–3300 cm (N-H stretches) .

Q. What preliminary biological assays are recommended for evaluating its bioactivity?

- In vitro cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC determination .

- Enzyme inhibition : Fluorometric assays targeting kinases or carbonic anhydrase isoforms (e.g., CA IX for anticancer potential) .

- Receptor binding : Radioligand displacement assays for GPCRs or nuclear receptors (e.g., androgen receptor in prostate cancer models) .

Advanced Research Questions

Q. How does the compound interact with carbonic anhydrase IX, and what methodological approaches validate this mechanism?

- Mechanistic Insight : The thiazole and thiophene moieties likely bind to the zinc-containing active site of CA IX, disrupting pH regulation in tumor microenvironments .

- Validation Methods :

Q. How can structural modifications enhance its bioavailability while retaining activity?

- Rational Design :

- Side-chain optimization : Replace the phenethyl group with polar substituents (e.g., pyridine-piperazine) to improve solubility .

- Prodrug strategies : Introduce hydrolyzable esters (e.g., acetyl) to enhance membrane permeability .

- Experimental Validation :

- LogP measurements : Shake-flask method to assess partition coefficients .

- Caco-2 assays : Evaluate intestinal absorption in vitro .

Q. How should researchers resolve contradictions between in vitro and in vivo efficacy data?

- Hypothesis Testing :

- Metabolic stability : Incubate the compound with liver microsomes to identify rapid degradation pathways .

- Pharmacokinetic profiling : Measure plasma half-life () and AUC in rodent models .

- Model Refinement :

- Use orthotopic xenografts instead of subcutaneous tumors to better mimic human disease .

Q. What computational tools are recommended for analyzing structure-activity relationships (SAR)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.